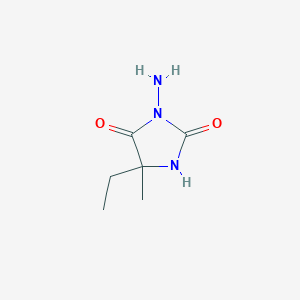

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Übersicht

Beschreibung

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol . It is a derivative of imidazolidine-2,4-dione, characterized by the presence of an amino group at the 3-position and ethyl and methyl groups at the 5-position. This compound appears as a colorless to pale yellow solid and is slightly soluble in water but soluble in many organic solvents .

Vorbereitungsmethoden

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione can be synthesized through the reaction of imidazolidine-2,4-dione with ethyl chloride and ammonium chloride . The reaction typically requires a solvent and is conducted under heating conditions. Catalysts and pH control are often necessary to optimize the reaction yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the amino group and the carbonyl functionalities.

Mechanism :

-

The amino group is oxidized to nitro or hydroxylamine intermediates.

-

Carbonyl groups may undergo further oxidation to carboxylic acids under strong conditions .

Reduction Reactions

Reduction targets the carbonyl groups and unsaturated bonds in derivatives.

| Reagent/Conditions | Products Formed | Key Observations |

|---|---|---|

| Sodium borohydride (NaBH₄) | 3-Amino-5-ethyl-5-methylimidazolidine | Selective reduction of carbonyl to alcohol, retaining the amino group. |

| Lithium aluminum hydride (LiAlH₄) | Decarbonylated amine derivatives | Complete reduction of carbonyls to methylene groups, altering ring stability. |

Mechanism :

-

NaBH₄ selectively reduces carbonyl groups to secondary alcohols without affecting the amino group.

-

LiAlH₄ promotes stronger reduction, leading to C=O bond cleavage and amine formation.

Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution and acylation.

Mechanism :

-

Alkylation proceeds via SN2 pathway, forming quaternary ammonium intermediates.

-

Acylation involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon .

Ring-Opening and Rearrangement

The imidazolidine ring can undergo cleavage under specific conditions.

Mechanism :

-

Acidic conditions protonate carbonyl oxygen, weakening the ring structure.

-

Hydrazine acts as a nucleophile, attacking carbonyl carbons to form fused heterocycles .

Condensation and Cycloaddition

The compound participates in cycloaddition reactions to form polycyclic systems.

Mechanism :

-

Cycloadditions follow concerted pathways, stabilizing transition states through aromaticity.

-

Condensation with CS₂ generates thioamide intermediates, which cyclize to form sulfur-containing rings .

Key Research Findings

-

Biological Relevance : N-Acylated derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

-

Stability : Alkylation at the amino group increases metabolic stability, making derivatives suitable for pharmaceutical applications.

-

Synthetic Utility : Ring-opening reactions provide access to linear diamides, which serve as precursors for peptidomimetics .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C6H11N3O2

Molecular Weight: 143.17 g/mol

IUPAC Name: 3-amino-5-ethyl-5-methylimidazolidine-2,4-dione

Melting Point: 153-157 °C

The compound features an imidazolidine ring structure with amino and carbonyl functional groups that contribute to its reactivity and potential biological activity.

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Studies have shown that modifications of the compound can enhance its efficacy against resistant strains of bacteria and fungi.

- Anticancer Properties: The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neurological Applications: Some derivatives have shown promise in treating neurodegenerative diseases, particularly Alzheimer's disease. They may act as inhibitors of β-secretase (BACE1), a key enzyme involved in amyloid plaque formation associated with Alzheimer's pathology .

Biological Research

- Enzyme Inhibition Studies: The compound's ability to interact with various enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. It can serve as a substrate or inhibitor in biochemical assays.

- Cell Culture Experiments: Its derivatives are used in cell culture studies to assess cytotoxicity and cellular responses to treatment, providing insights into drug development processes.

Material Science

- Polymer Chemistry: The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Specialty Chemicals Production: It is utilized in the manufacture of specialty chemicals that find applications in coatings, adhesives, and other industrial products.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group at the 3-position allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

5-Ethyl-5-methylimidazolidine-2,4-dione: Lacks the amino group at the 3-position, resulting in different chemical reactivity and biological activity.

3-Amino-5-methylimidazolidine-2,4-dione: Lacks the ethyl group at the 5-position, leading to variations in its physical and chemical properties.

3-Amino-5-ethylimidazolidine-2,4-dione: Lacks the methyl group at the 5-position, affecting its solubility and reactivity.

The presence of both ethyl and methyl groups at the 5-position, along with the amino group at the 3-position, makes this compound unique in terms of its chemical and biological properties .

Biologische Aktivität

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, also known by its CAS number 1005-88-5, is a heterocyclic compound with a distinctive imidazolidine core. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. Its unique structure, characterized by amino and carbonyl functional groups, facilitates interactions with various biological macromolecules, influencing enzyme activity and cellular processes.

- Molecular Formula : C7H12N4O2

- Molecular Weight : 172.19 g/mol

- Structure : Contains an imidazolidine ring with ethyl and methyl substituents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 100 µg/mL |

| Escherichia coli | 75 µg/mL | 150 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL | 200 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Antiviral Activity

The compound's antiviral potential has also been explored. Preliminary studies indicate that it may inhibit viral replication in specific cell lines, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to modulate pathways involved in cell survival and proliferation makes it a subject of interest for cancer research.

The biological activity of this compound is believed to stem from its ability to interact with key enzymes and receptors within cells. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis or metabolism.

- Receptor Modulation : The compound could bind to receptors that regulate cellular signaling pathways critical for growth and survival.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Asian Journal of Pharmacy and Pharmacology evaluated the antibacterial activity of several derivatives of imidazolidine compounds, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .

- Anticancer Research : In a recent investigation into the anticancer properties of imidazolidine derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines through apoptosis induction mechanisms .

Eigenschaften

IUPAC Name |

3-amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-6(2)4(10)9(7)5(11)8-6/h3,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDMBBBYFDCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395319 | |

| Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-88-5 | |

| Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.